N'-(7-amino-1H-indol-3-yl)-N-hydroxyethanimidamide
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Overview
Description
N’-(7-amino-1H-indol-3-yl)-N-hydroxyethanimidamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(7-amino-1H-indol-3-yl)-N-hydroxyethanimidamide typically involves the reaction of 7-aminoindole with hydroxylamine and an appropriate aldehyde or ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(7-amino-1H-indol-3-yl)-N-hydroxyethanimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N’-(7-amino-1H-indol-3-yl)-N-hydroxyethanimidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(7-amino-1H-indol-3-yl)-N-hydroxyethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone
Uniqueness
N’-(7-amino-1H-indol-3-yl)-N-hydroxyethanimidamide is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
7632-15-7 |
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Molecular Formula |
C10H12N4O |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
N'-(7-amino-1H-indol-3-yl)-N-hydroxyethanimidamide |
InChI |
InChI=1S/C10H12N4O/c1-6(14-15)13-9-5-12-10-7(9)3-2-4-8(10)11/h2-5,12,15H,11H2,1H3,(H,13,14) |
InChI Key |
VKWJEVKMHDELSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CNC2=C1C=CC=C2N)NO |
Origin of Product |
United States |
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